molecular formula C11H18N4O B13156378 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine

Cat. No.: B13156378
M. Wt: 222.29 g/mol
InChI Key: MBQOBMWYBHSAAU-UHFFFAOYSA-N
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Description

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring, a triazole ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced via a nucleophilic substitution reaction.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be done using a Simmons-Smith reaction or other cyclopropanation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides rigidity to the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxolan-3-yl)methyl]cyclopropanamine
  • N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride

Uniqueness

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine is unique due to the presence of both the triazole and cyclopropane rings, which are not commonly found together in other compounds. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclopropanamine

InChI

InChI=1S/C11H18N4O/c1-2-10(1)12-5-11-7-15(14-13-11)6-9-3-4-16-8-9/h7,9-10,12H,1-6,8H2

InChI Key

MBQOBMWYBHSAAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

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